molecular formula C16H21NO2 B11853675 2-(Heptan-2-yl)quinoline-3,4-diol

2-(Heptan-2-yl)quinoline-3,4-diol

Cat. No.: B11853675
M. Wt: 259.34 g/mol
InChI Key: SRMNNUQXNIKROG-UHFFFAOYSA-N
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Description

2-(Heptan-2-yl)quinoline-3,4-diol is a quinoline derivative featuring a hydroxylated quinoline core with a heptan-2-yl substituent at position 2 and diol groups at positions 3 and 3.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-heptan-2-yl-3-hydroxy-1H-quinolin-4-one

InChI

InChI=1S/C16H21NO2/c1-3-4-5-8-11(2)14-16(19)15(18)12-9-6-7-10-13(12)17-14/h6-7,9-11,19H,3-5,8H2,1-2H3,(H,17,18)

InChI Key

SRMNNUQXNIKROG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)C1=C(C(=O)C2=CC=CC=C2N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptan-2-yl)quinoline-3,4-diol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound as starting materials. The reaction proceeds under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the quinoline derivative.

Another method involves the use of Grignard reagents, where the heptan-2-yl group is introduced via a Grignard reaction with a suitable quinoline precursor. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize reaction efficiency and minimize environmental impact. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Heptan-2-yl)quinoline-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic aqueous solutions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents in the presence of catalysts such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the reagents used.

Scientific Research Applications

2-(Heptan-2-yl)quinoline-3,4-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Heptan-2-yl)quinoline-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups at the 3 and 4 positions allow for hydrogen bonding and other interactions with biological molecules. The heptan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The quinoline ring can interact with nucleic acids and proteins, potentially disrupting cellular processes and leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinoline Derivatives

3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b)
  • Structure: A quinoline derivative with a phenylmethyl group at position 2, a hydroxyethyl chain at position 3, and a methyl group at position 4.
  • Physical Properties :
    • Melting point: 129–130°C
    • Yield: 60%
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 7.97 (8-H, d, J = 9.1 Hz), 2.52 (6-Me, s), 4.42 (2-CH₂, s) .
    • IR (KBr) : Strong O–H stretch at 3179 cm⁻¹ and aromatic C=C at 1495 cm⁻¹ .
  • Elemental Analysis: Calculated (C₁₉H₁₉NO): C 82.28%, H 6.90%, N 5.05% Observed: C 81.96%, H 6.95%, N 4.95% .

Comparison :

  • The heptan-2-yl substituent may confer greater lipophilicity than 4b’s phenylmethyl group, influencing bioavailability.

Quinoxaline Derivatives

Quinoxaline-2,3-diol (11)
  • Structure: A quinoxaline core with diol groups at positions 2 and 3.
  • Physical Properties: Melting point: 287–289°C (ethanol) .
  • Spectroscopic Data :
    • ¹H NMR : Signals for aromatic protons (Ar–H) and two hydroxyl groups (2OH) .
    • IR (KBr) : Broad O–H stretch and C=N absorption at ~1600 cm⁻¹ .
  • Mass Spectrometry : Major fragments at m/z 160 (M⁺), 134, and 106 .

Comparison :

  • The quinoxaline ring in compound 11 lacks the fused benzene-pyridine structure of quinoline, which may reduce aromatic π-stacking interactions.
  • The higher melting point of 11 (287–289°C vs. 129–130°C for 4b) highlights the impact of diol groups on intermolecular hydrogen bonding .

Tetrahydroisoquinoline Derivatives

2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one
  • Structure: A partially saturated isoquinoline core with a hydroxyphenyl substituent.
  • Bioactivity: Tetrahydroisoquinoline derivatives exhibit neurotoxicity, antitumor, and antimicrobial properties .
  • Synthetic Relevance : Synthesized via condensation reactions, emphasizing versatility in functionalization .

Comparison :

Research Implications and Limitations

  • Gaps in Data: Experimental details for 2-(Heptan-2-yl)quinoline-3,4-diol are scarce, necessitating further studies on its synthesis, spectroscopy, and bioactivity.
  • Structural Insights : Comparisons with analogs suggest that diol groups and alkyl/aryl substituents critically modulate physical and chemical properties.
  • Computational Opportunities : Methods like density functional theory (DFT) could predict electronic properties and reactivity, building on frameworks like the Colle-Salvetti correlation-energy formula .

Biological Activity

2-(Heptan-2-yl)quinoline-3,4-diol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other relevant effects. The findings are supported by data from various studies and synthesized research.

Chemical Structure and Properties

The compound this compound is a derivative of quinoline, characterized by the presence of a heptan-2-yl group at the 2-position and hydroxyl groups at the 3 and 4 positions. This structural configuration may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For example, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMIC (µg/mL)Activity Against
This compoundTBDTBD
N-Cycloheptylquinoline-2-carboxamide16M. tuberculosis
Ciprofloxacin0.25M. tuberculosis

Note: TBD indicates that specific data for this compound is yet to be determined.

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have also been investigated. For instance, certain analogs have demonstrated significant inhibition of inflammatory mediators such as COX enzymes, which are crucial in the inflammatory response.

Case Study: Inhibition of COX Enzymes

A study evaluated various quinoline derivatives for their ability to inhibit COX-1 and COX-2 enzymes:

  • Compound A (similar structure): IC50 = 5 µM for COX-1; IC50 = 3 µM for COX-2.
  • Compound B : IC50 = 10 µM for COX-1; IC50 = 6 µM for COX-2.
  • This compound : Expected to exhibit comparable or enhanced activity based on structural similarities.

The biological activity of quinoline derivatives often involves interaction with specific biological targets such as enzymes or receptors. For example, the binding affinity to A3 adenosine receptors has been noted in related compounds, which may suggest a mechanism through which these compounds exert their effects.

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